molecular formula C19H17ClN2O3S2 B2783328 2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 864936-44-7

2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2783328
CAS RN: 864936-44-7
M. Wt: 420.93
InChI Key: SBAIUGATIFVXTD-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a dimethoxyphenyl group, a thiazole ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely play a significant role in the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the chlorophenyl and dimethoxyphenyl groups might increase the compound’s lipophilicity, potentially enhancing its permeability and bioavailability .

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of various derivatives of 2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide, focusing on their synthesis, structural elucidation, and pharmacological evaluation. These efforts aim to explore the compound's potential applications in medicine and biochemistry. For instance, a study by Nafeesa et al. (2017) outlined the synthesis of N-substituted derivatives of a similar compound, evaluating their antibacterial and anti-enzymatic potential. This research highlights the compound's utility in developing new antibacterial agents and its role in enzyme inhibition studies (Nafeesa et al., 2017).

Antimicrobial Applications

Several studies have investigated the antimicrobial potential of derivatives of this compound. Siddiqui et al. (2014) conducted pharmacological evaluations of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as antibacterial agents against various bacterial strains. The study underscores the compound's importance in the development of novel antibacterial therapies (Siddiqui et al., 2014).

Enzyme Inhibition

The compound and its derivatives have been explored for their enzyme inhibitory properties, which are crucial for the development of therapeutic agents targeting specific biochemical pathways. For example, research by Rehman et al. (2013) focused on synthesizing derivatives and evaluating their inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between synthesized compounds and biological targets. Such research provides insights into the compound's mechanism of action and its potential therapeutic applications. The study by Siddiqui et al. (2014) included molecular docking to identify active binding sites of synthesized derivatives, correlating bioactivity data with molecular interactions. This approach is vital for drug design and development processes (Siddiqui et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicine or other fields. Additionally, modifications to its structure could be investigated to enhance its properties or introduce new functionalities .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-24-16-8-3-12(9-17(16)25-2)15-10-27-19(21-15)22-18(23)11-26-14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAIUGATIFVXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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